

role of topoisomerase II in DNA replication and transcription

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An In-depth Technical Guide on the Core Roles of Topoisomerase II in DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerase II (Topo II) is a ubiquitous and essential enzyme that plays a critical role in managing the complex topology of DNA within the cell. By catalyzing the transient double-strand cleavage of a DNA segment to allow the passage of another, Topo II is indispensable for a variety of cellular processes, most notably DNA replication and transcription. This technical guide provides a comprehensive overview of the multifaceted roles of Topoisomerase II, with a focus on its molecular mechanisms, regulation, and interplay with the cellular machinery during these fundamental processes. The guide is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of Topo II biology and its potential as a therapeutic target.

Introduction to DNA Topoisomerase II

The double-helical nature of DNA presents significant topological challenges during processes that require strand separation, such as replication and transcription. The unwinding of the DNA helix creates supercoiling and tangling, which if left unresolved, would impede the progression of DNA and RNA polymerases.^[1] DNA topoisomerases are the enzymes responsible for resolving these topological hurdles.^[1]

Topoisomerase II enzymes act by creating a transient double-strand break in one DNA duplex (the "G" or gate segment), passing another intact DNA duplex (the "T" or transport segment) through the break, and then resealing the break.[2] This "two-gate" mechanism, which is dependent on ATP hydrolysis, allows Topo II to perform unique topological manipulations, including the decatenation of intertwined daughter chromosomes following replication and the relaxation of both positive and negative supercoils.[3][4]

In vertebrates, there are two main isoforms of Topoisomerase II: alpha (Topo II α) and beta (Topo II β).[2] Topo II α is predominantly expressed in proliferating cells, with its levels peaking during the G2 and M phases of the cell cycle, highlighting its crucial role in mitosis.[5] In contrast, Topo II β is expressed in both dividing and quiescent cells and is more prominently involved in transcriptional regulation.[5]

Role of Topoisomerase II in DNA Replication

DNA replication is a semi-conservative process that necessitates the unwinding of the parental DNA duplex to serve as templates for the synthesis of new daughter strands. This unwinding, driven by helicases at the replication fork, introduces significant torsional stress in the form of positive supercoiling ahead of the fork.[2]

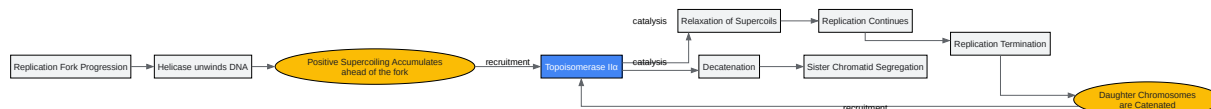
Relaxation of Positive Supercoils

Topoisomerase II, particularly the α isoform, plays a critical role in alleviating this torsional stress by introducing transient double-strand breaks to relax the overwound DNA.[2] This activity is essential to allow the continued progression of the replication fork. In the absence of adequate Topo II activity, the accumulation of positive supercoils would eventually halt DNA synthesis.[6]

Decatenation of Daughter Chromosomes

Following the completion of DNA replication, the two newly synthesized daughter DNA molecules are often topologically intertwined, or catenated. These catenanes must be resolved before the sister chromatids can be segregated during mitosis. Topoisomerase II α is the only enzyme capable of efficiently decatenating these intertwined circular DNA molecules, a function that is absolutely essential for cell viability.[4][5] The decatenation process is tightly regulated and coordinated with the cell cycle, ensuring that sister chromatids are properly separated before anaphase.

Logical Workflow: Topoisomerase II at the Replication Fork



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Figure 1: Logical workflow of Topoisomerase II α in resolving topological challenges during DNA replication.

Role of Topoisomerase II in Transcription

The movement of the RNA polymerase complex along the DNA template during transcription also induces changes in DNA topology. Positive supercoiling accumulates ahead of the transcribing polymerase, while negative supercoiling forms behind it.[7]

Management of Torsional Stress during Elongation

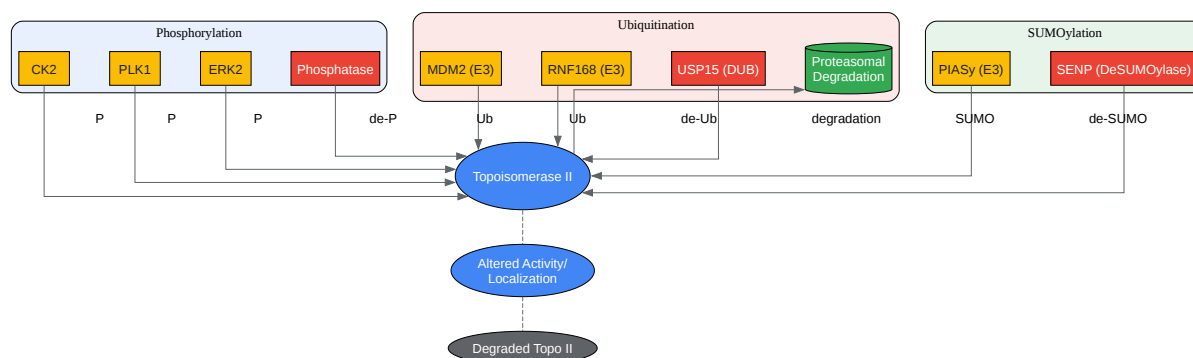
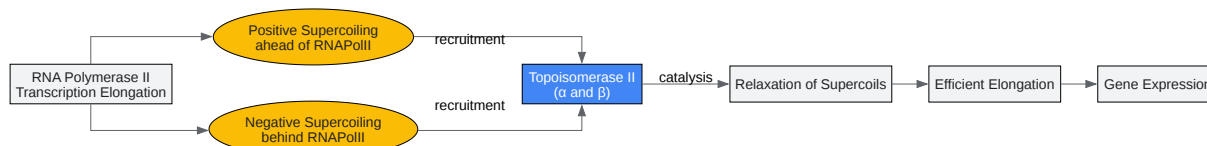
Both Topoisomerase I and II can relax transcription-induced supercoiling. However, Topoisomerase II appears to be particularly important for the transcription of long genes and highly expressed genes, where the accumulation of torsional stress is more pronounced.[8] The efficient removal of positive supercoils by Topo II is crucial to prevent the stalling of RNA polymerase and ensure the processivity of transcription elongation.[9]

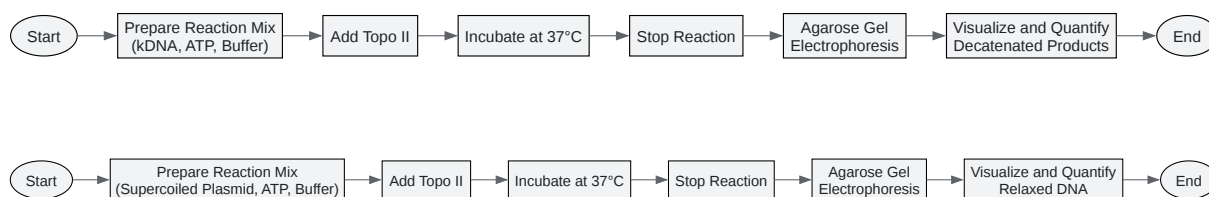
Role of Topoisomerase II β in Gene Regulation

Topoisomerase II β has been implicated in the regulation of gene expression, often in a gene-specific manner. It has been shown to be recruited to the promoters of certain genes, where it can facilitate the formation of the pre-initiation complex and the release of paused RNA

polymerase II.[1] The activity of Topo II β can also be important for the proper three-dimensional organization of chromatin, which can influence gene expression.

Logical Workflow: Topoisomerase II in Transcription





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